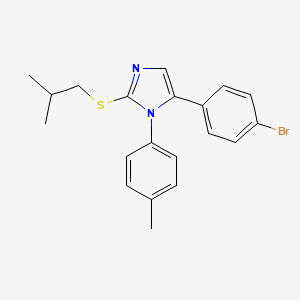
5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid or ester.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Addition of the p-Tolyl Group: The p-tolyl group can be added via a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: It can be used to study the interaction of imidazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: The compound can serve as a probe to investigate cellular processes and molecular mechanisms.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl, isobutylthio, and p-tolyl groups contribute to the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological targets. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-fluorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole
- 5-(4-methylphenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole
Uniqueness
5-(4-bromophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is unique due to the presence of the bromophenyl group, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The combination of the bromophenyl, isobutylthio, and p-tolyl groups provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry, biological studies, and material science.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2S/c1-14(2)13-24-20-22-12-19(16-6-8-17(21)9-7-16)23(20)18-10-4-15(3)5-11-18/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMERCDNIDFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
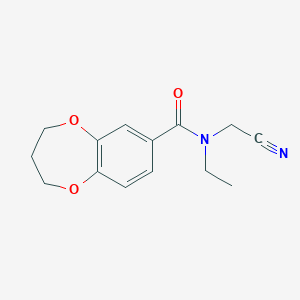
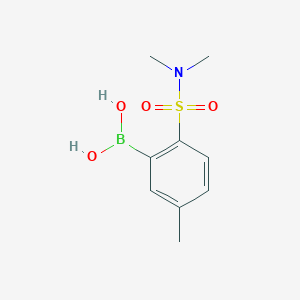
![N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2911336.png)
![3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine, monotrifluoroacetate salt](/img/structure/B2911337.png)
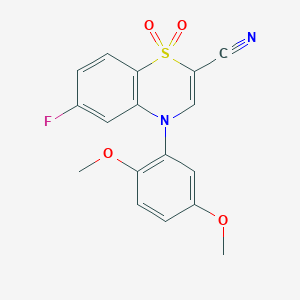
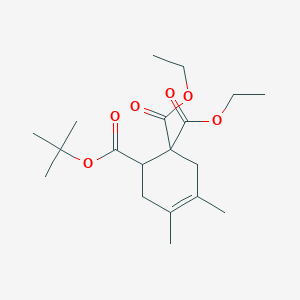
![(R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2911344.png)
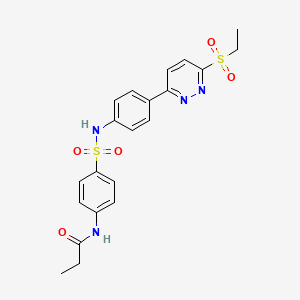
![2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2911348.png)

![1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2911350.png)
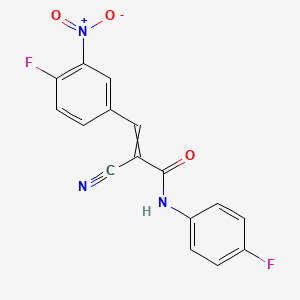
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2911356.png)

